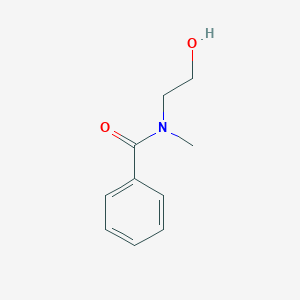
Samarium (II) iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium (II) iodide is an inorganic compound with the chemical formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF). This compound is known for its strong one-electron reducing properties, making it a valuable reagent in organic synthesis .
準備方法
Samarium (II) iodide can be synthesized through several methods. One common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in THF, resulting in nearly quantitative yields . Another method involves the high-temperature decomposition of samarium(III) iodide (SmI₃) to form solid, solvent-free SmI₂ . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
化学反応の分析
Samarium (II) iodide undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: This compound is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: It is employed in Barbier reactions, similar to Grignard reactions, where it facilitates the formation of carbon-carbon bonds between ketones and alkyl iodides to form tertiary alcohols.
Substitution Reactions: This compound can participate in substitution reactions, particularly with halides, to form various organic compounds.
Common reagents used in these reactions include THF, catalytic amounts of nickel(II) iodide, and various organic halides . The major products formed from these reactions are typically alcohols, sulfides, and complex organic molecules.
科学的研究の応用
Samarium (II) iodide has a wide range of scientific research applications:
Organic Synthesis: It is extensively used in organic synthesis for carbon-carbon bond formation, reduction of functional groups, and cyclization reactions.
Medicinal Chemistry: This compound is used in the synthesis of complex natural products and pharmaceuticals, where its reducing properties are leveraged to create specific molecular structures.
Material Science: It is employed in the preparation of advanced materials and polymers, where precise control over molecular architecture is required.
Catalysis: This compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism by which diiodosamarium(II) exerts its effects is primarily through single-electron transfer (SET) processes. In these reactions, diiodosamarium(II) donates an electron to the substrate, generating radical intermediates that undergo further transformations . This mechanism is particularly effective in reducing carbonyl compounds and facilitating carbon-carbon bond formation .
類似化合物との比較
Samarium (II) iodide is part of a family of divalent lanthanides that act as reducing agents. Similar compounds include:
Samarium(II) chloride (SmCl₂): Similar reducing properties but different solubility and reactivity profiles.
Samarium(II) bromide (SmBr₂): Comparable to diiodosamarium(II) but with different halide ligands.
Europium(II) iodide (EuI₂): Another divalent lanthanide with similar reducing capabilities.
This compound is unique due to its high reactivity and selectivity in organic synthesis, making it a preferred choice for many synthetic applications .
特性
分子式 |
I2Sm-2 |
|---|---|
分子量 |
404.2 g/mol |
IUPAC名 |
samarium;diiodide |
InChI |
InChI=1S/2HI.Sm/h2*1H;/p-2 |
InChIキー |
IXYRYFKRXLLFRG-UHFFFAOYSA-L |
正規SMILES |
[I-].[I-].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)



![tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B8796186.png)

![(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8796205.png)



